methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate
Description
Methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate is a chemical compound with a complex structure that includes a chloropyridine ring, a sulfonyl group, and a dimethylamino group
Properties
IUPAC Name |
methyl (E)-2-(2-chloropyridin-3-yl)sulfonyl-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-14(2)7-9(11(15)18-3)19(16,17)8-5-4-6-13-10(8)12/h4-7H,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXDVBOQRWVMGB-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate typically involves multiple steps, including the formation of the chloropyridine ring, sulfonylation, and the introduction of the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the chloropyridine ring.
Scientific Research Applications
Methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate include other sulfonyl-containing compounds and chloropyridine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)prop-2-enoate, also known by its chemical identifier and CAS number 123222-09-3, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₈ClN₁O₂S
- Molecular Weight : 185.61 g/mol
- CAS Number : 123222-09-3
Research indicates that this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors.
Antimicrobial and Antifungal Activity
Several studies have explored the antimicrobial properties of sulfonyl-containing compounds. For instance, analogs with similar structures have demonstrated notable antifungal activity against various pathogens.
Antitumor Activity
Research has highlighted the antitumor potential of related compounds. For example, pyrazole derivatives have been shown to effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Breast Cancer | Apoptosis Induction | |
| Pyrazole Derivative B | Glioblastoma | Cell Cycle Arrest |
Case Studies
- Case Study on Antitumor Efficacy : A recent study evaluated the efficacy of this compound in vitro against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of this compound against common bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its diverse biological activities. Future studies should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level.
- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance bioactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
